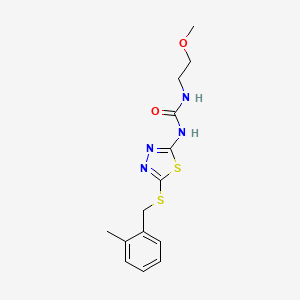
1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea, also known as MBTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. MBTU is a thiadiazole-based compound that has been shown to exhibit a range of biochemical and physiological effects, making it an interesting molecule for researchers to study.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, 1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea has been shown to inhibit the activity of the enzyme thymidine phosphorylase, which is involved in DNA synthesis.
Biochemical and Physiological Effects:
1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea has been shown to have antioxidant properties. Additionally, studies have shown that 1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea can inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other compounds in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea in lab experiments is that it is a relatively stable compound that can be easily synthesized in a laboratory setting. Additionally, 1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea has been shown to exhibit a range of biochemical and physiological effects, making it a versatile compound for researchers to study. However, one limitation of using 1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions that could be explored in relation to 1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea. One area of research that could be explored is the development of 1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea analogs that exhibit improved anti-cancer or anti-inflammatory properties. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea and to identify potential targets for the compound. Finally, studies could be conducted to determine the safety and toxicity of 1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea in animal models, which could pave the way for potential clinical trials in humans.
Méthodes De Synthèse
The synthesis of 1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea involves a series of chemical reactions that are typically carried out in a laboratory setting. The first step in the synthesis involves the reaction of 2-methylbenzyl chloride with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with methyl glyoxal to form the corresponding thiosemicarbazide derivative. Finally, the thiosemicarbazide derivative is reacted with ethyl carbamate to form 1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea.
Applications De Recherche Scientifique
1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea has been studied for its potential applications in a variety of scientific fields. One area of research that has focused on 1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is cancer research. Studies have shown that 1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea has anti-cancer properties, and it has been shown to inhibit the growth of several types of cancer cells in vitro. Additionally, 1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea has been shown to have anti-inflammatory properties, which could make it a potential therapeutic agent for a range of inflammatory diseases.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-10-5-3-4-6-11(10)9-21-14-18-17-13(22-14)16-12(19)15-7-8-20-2/h3-6H,7-9H2,1-2H3,(H2,15,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHZQIMWBIGGAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)NCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2396795.png)
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-nitrobenzoic acid](/img/structure/B2396798.png)
![8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2396802.png)

![(2S,4R)-N-[[2-(6-Aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2396806.png)
![Methyl 3-[benzyl({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl})amino]-2-methylpropanoate](/img/structure/B2396808.png)

